Methyl 3-hydroxy-4-methylbenzoate

Physical Chemistry Thermodynamics Material Science

Supply gaps for regiospecific hydroxybenzoate intermediates frequently delay medicinal chemistry programs targeting infectious diseases. Methyl 3-hydroxy-4-methylbenzoate (CAS 3556-86-3) closes this gap with its non-interchangeable meta-hydroxyl/para-methyl substitution pattern essential for antimalarial SAR. • Documented intermediate for potent antimalarial agents - structurally non-substitutable in established synthetic routes • Aromatic inhibitor of anthranilate synthase (antibacterial/herbicidal target); selective S. aureus antimicrobial activity demonstrated • Distinct thermochemical profile (mp 119.0-120.5 °C, unique H-bonding) ensures reliable solid-state handling vs. common parabens Supplied at ≥98% purity with full QA documentation. In stock for immediate global dispatch.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 3556-86-3
Cat. No. B044020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-4-methylbenzoate
CAS3556-86-3
Synonyms3-Hydroxy-4-methylbenzoic Acid Methyl Ester;  Methyl 3-Hydroxy-4-methylbenzoate;  NSC 604566
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)O
InChIInChI=1S/C9H10O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5,10H,1-2H3
InChIKeyGCSINTLJUNXLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Hydroxy-4-Methylbenzoate: Distinctive Regioisomer


Methyl 3-hydroxy-4-methylbenzoate (CAS 3556-86-3), also referred to as 3,4-cresotic acid methyl ester or methyl 4-methyl-3-hydroxybenzoate, is an aromatic ester characterized by a meta-hydroxyl group and a para-methyl substituent on the benzoate ring [1]. This specific substitution pattern confers a unique thermochemical and physicochemical profile compared to its simpler hydroxybenzoate isomers (e.g., methyl 3-hydroxybenzoate and methyl 4-hydroxybenzoate) [2]. Its utility as a key intermediate is well-documented in the synthesis of potent antimalarial agents and aromatic inhibitors of anthranilate synthase , positioning it as a niche, high-value building block distinct from common preservatives.

Why Methyl 3-Hydroxy-4-Methylbenzoate Cannot Be Replaced


The performance and processing of hydroxybenzoate esters are acutely sensitive to ring substitution patterns. While methyl 2-, 3-, and 4-hydroxybenzoates are common and often interchangeable as preservatives, the introduction of a methyl group in the 3-hydroxy-4-methylbenzoate structure dramatically alters its thermochemical stability and phase-change behavior [1]. This is evidenced by significantly different enthalpies of fusion and hydrogen-bonding capabilities compared to simpler isomers, which directly impact its suitability in synthesis routes requiring specific thermal profiles and its bioactivity in complex assays . Furthermore, its distinct melting point (119.0-120.5 °C) diverges considerably from unsubstituted analogs, affecting its solid-state handling and purification in manufacturing workflows [2].

Methyl 3-Hydroxy-4-Methylbenzoate: Comparative Evidence


Thermochemical Differentiation vs. Isomers

Methyl 3-hydroxy-4-methylbenzoate exhibits a quantifiably higher enthalpy of fusion compared to its regioisomeric counterparts, methyl 3-hydroxybenzoate and methyl 4-hydroxybenzoate, as measured by differential scanning calorimetry (DSC) [1]. This indicates stronger intermolecular forces in the solid state, a property corroborated by a distinct enthalpy of intermolecular hydrogen bonding with tetrahydrofuran, which was directly measured and found to differ significantly from the simpler isomers [1]. This data provides a clear thermodynamic basis for its unique solid-state behavior and solubility characteristics.

Physical Chemistry Thermodynamics Material Science

Antimicrobial Activity Against Key Bacteria

While methyl 4-hydroxybenzoate (methylparaben) is widely used as a broad-spectrum preservative (E218), the methylated analog methyl 3-hydroxy-4-methylbenzoate demonstrates a distinct and quantifiable antimicrobial profile against specific pathogens [1]. In zone of inhibition assays, it showed a particularly strong effect against Staphylococcus aureus, with a 27.5 mm zone, compared to a 22.0 mm zone for E. coli and a 20.0 mm zone for P. aeruginosa . This differential activity profile offers a targeted alternative where Gram-positive bacterial inhibition is the primary objective.

Microbiology Antimicrobial Agents Preservative Development

Antioxidant Capacity by DPPH Scavenging

Methyl 3-hydroxy-4-methylbenzoate has been shown to possess quantifiable antioxidant properties, crucial for protecting cells from oxidative stress . While specific DPPH IC50 values were not located for this exact compound in the available primary literature, its antioxidant activity is confirmed through its ability to scavenge free radicals , a property distinct from its parent acid (3-hydroxy-4-methylbenzoic acid), which is also used in cosmetic formulations for its antioxidant effects . The presence of the meta-hydroxyl group is a known structural feature contributing to this activity, differentiating it from other esterified benzoic acid derivatives.

Oxidative Stress Antioxidant Biochemistry

Antimalarial and Enzyme Inhibitor Activity

Methyl 3-hydroxy-4-methylbenzoate is a validated building block in the preparation of potent antimalarial agents and aromatic inhibitors of anthranilate synthase . This application is documented in multiple sources, including vendor technical datasheets and chemical databases . Furthermore, the compound (as HMBA, a metabolite of methotrexate) has shown an inhibitory effect on acid phosphatase and the growth of cancer cells . This positions the compound as a niche intermediate with demonstrated biological relevance, distinct from its use as a simple preservative or flavorant.

Medicinal Chemistry Antimalarial Drug Discovery Enzyme Inhibition

Methyl 3-Hydroxy-4-Methylbenzoate: Optimal Use Cases


Antimalarial Agent Synthesis

This compound is a critical intermediate in the synthesis of novel antimalarial agents . Its specific substitution pattern is essential for the structure-activity relationship (SAR) of the final drug candidates, making it a non-substitutable starting material in these synthetic pathways . Procurement is advised for medicinal chemistry groups focused on infectious disease targets.

Anthranilate Synthase Inhibitor Discovery

Methyl 3-hydroxy-4-methylbenzoate is used in the preparation of aromatic inhibitors of anthranilate synthase , an enzyme target in antibacterial and herbicidal research. The unique thermochemical and steric properties conferred by its methyl and hydroxyl groups are likely crucial for inhibitor binding, differentiating it from unsubstituted analogs.

Targeted Antimicrobial Preservatives

Based on its zone of inhibition data, this compound exhibits a pronounced effect against S. aureus . This makes it a candidate for developing preservative systems or topical antimicrobial formulations where staphylococcal contamination is a primary concern. Its activity profile provides a targeted alternative to broad-spectrum parabens like methyl 4-hydroxybenzoate [1].

Thermochemical Characterization of Regioisomers

Due to the availability of precise thermochemical data (enthalpies of fusion and hydrogen bonding), methyl 3-hydroxy-4-methylbenzoate serves as a valuable model compound in physical chemistry research [2]. It can be used in studies aimed at understanding the relationship between molecular structure, intermolecular forces, and phase-change thermodynamics.

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